molecular formula C9H9N3O B13654108 3-Methoxyquinoxalin-5-amine

3-Methoxyquinoxalin-5-amine

Cat. No.: B13654108
M. Wt: 175.19 g/mol
InChI Key: RPBQBSWZBRIJSO-UHFFFAOYSA-N
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Description

3-Methoxyquinoxalin-5-amine is a heterocyclic compound with the molecular formula C₉H₉N₃O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound is characterized by a quinoxaline core substituted with a methoxy group at the 3-position and an amino group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with a suitable methoxy-substituted diketone. One common method includes the reaction of 3-methoxy-1,2-diaminobenzene with glyoxal under acidic conditions to form the desired quinoxaline derivative . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyquinoxalin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxyquinoxalin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyquinoxalin-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Methoxyquinoxalin-5-amine is unique due to the presence of both methoxy and amino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-methoxyquinoxalin-5-amine

InChI

InChI=1S/C9H9N3O/c1-13-8-5-11-7-4-2-3-6(10)9(7)12-8/h2-5H,10H2,1H3

InChI Key

RPBQBSWZBRIJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2N=C1)N

Origin of Product

United States

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